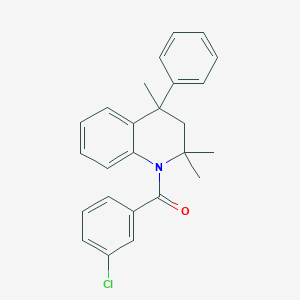![molecular formula C24H21NO2 B404040 2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER](/img/structure/B404040.png)
2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often require the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial process more sustainable.
化学反应分析
Types of Reactions
2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit diverse biological activities.
Tetrahydroquinolines: These derivatives are structurally related and are known for their pharmacological properties.
Uniqueness
2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of the cyclopenta[c]quinoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C24H21NO2 |
|---|---|
分子量 |
355.4g/mol |
IUPAC 名称 |
12-(2,3-dimethoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
InChI |
InChI=1S/C24H21NO2/c1-26-21-12-6-11-19(24(21)27-2)23-18-10-5-9-17(18)22-16-8-4-3-7-15(16)13-14-20(22)25-23/h3-4,6-8,11-14H,5,9-10H2,1-2H3 |
InChI 键 |
KZDFHRYRRRUDJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 |
规范 SMILES |
COC1=CC=CC(=C1OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


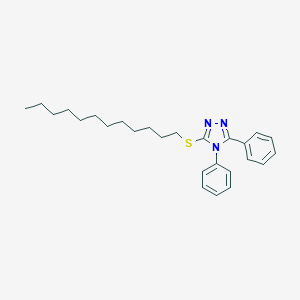
![5-[4-(Dimethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B403959.png)
![4-Fluorobenzaldehyde [3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]hydrazone](/img/structure/B403962.png)
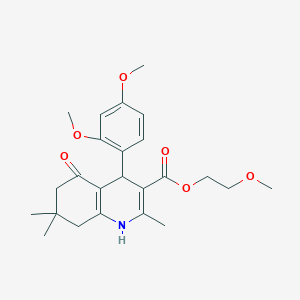
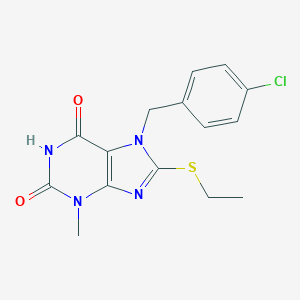
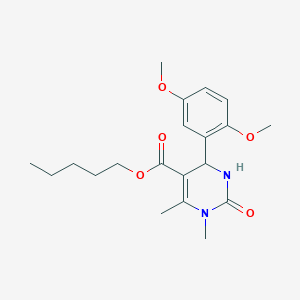
![5-(2,3-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B403972.png)
![4-{[(4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE](/img/structure/B403973.png)
![3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B403974.png)
![2-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B403975.png)
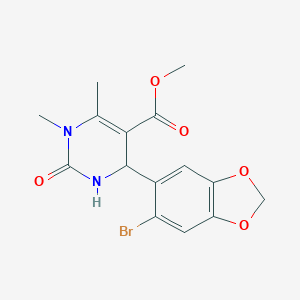
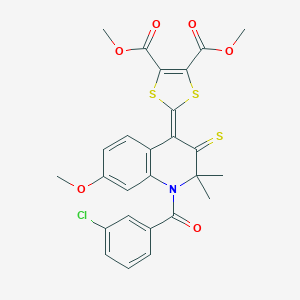
![2-[(4-isopropylbenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B403979.png)
